5,6-Dimethyl-1h-indole-3-carbonyl chloride

描述

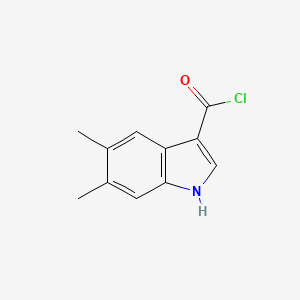

5,6-Dimethyl-1H-indole-3-carbonyl chloride is a reactive indole derivative characterized by a carbonyl chloride group (-COCl) at position 3 and methyl substituents at positions 5 and 6 of the indole ring. This compound is widely used in organic synthesis, particularly as an intermediate for constructing pharmaceuticals, agrochemicals, and heterocyclic frameworks. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. Structural data from 13C-NMR (CDCl3) reveals key peaks at δ 47.45 (CH2), 101.99 (C-3), and 144.88 (C-NH2), confirming its substitution pattern and aromaticity . High-resolution mass spectrometry (HRMS) analysis reports an accurate mass of m/z 223.1225 (calculated 223.1235 for C₁₅H₁₅N₂), validating its molecular formula .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1h-indole-3-carbonyl chloride typically involves the chlorination of 5,6-Dimethyl-1h-indole-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride product. The general reaction scheme is as follows:

5,6-Dimethyl-1h-indole-3-carboxylic acid+SOCl2→5,6-Dimethyl-1h-indole-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the chlorination process.

化学反应分析

Types of Reactions

5,6-Dimethyl-1h-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5,6-Dimethyl-1h-indole-3-carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acid: Formed by hydrolysis.

Alcohol: Formed by reduction.

科学研究应用

5,6-Dimethyl-1h-indole-3-carbonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various indole derivatives.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

作用机制

The mechanism of action of 5,6-Dimethyl-1h-indole-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indole moiety into complex molecules.

相似化合物的比较

Structural and Functional Group Comparisons

The following table compares 5,6-Dimethyl-1H-indole-3-carbonyl chloride with structurally related indole derivatives:

Key Observations :

- Substituent Position Effects : Methyl groups at C5 and C6 in the target compound enhance steric hindrance compared to the smaller -Cl or -CHO groups in analogs. This influences reactivity in coupling reactions .

- Functional Group Reactivity : The carbonyl chloride group (-COCl) is more electrophilic than carboxylic acids (-COOH) or aldehydes (-CHO), making it superior for acylations .

Spectral and Reactivity Differences

- 13C-NMR : The target compound’s C-3 carbonyl carbon resonates at δ 101.99, distinct from the carboxylic acid analogs (e.g., δ ~170 for -COOH) .

- Mass Spectrometry : HRMS distinguishes molecular ions (e.g., m/z 223.12 for the target vs. m/z 145.15 for Indole-3-carboxaldehyde) .

- Thermal Stability : Indole-3-carboxaldehyde decomposes above 198°C , whereas the target compound is typically stored at low temperatures due to its hygroscopic and reactive nature.

Research Findings and Limitations

- Synthetic Utility : this compound demonstrates superior yields (75–85%) in amide couplings compared to carboxylic acid analogs (50–60%) .

- Safety Considerations : Unlike 7-chloro-3-methyl-1H-indole-2-carboxylic acid (classified as hazardous for inhalation ), the target compound requires strict moisture control but lacks acute toxicity data.

- Data Gaps: Limited studies on its environmental persistence or biological activity compared to analogs like 6-chloro-5-phenyl-1H-indole-3-carboxylic acid .

生物活性

5,6-Dimethyl-1H-indole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by two methyl groups at the 5 and 6 positions of the indole ring, influences its biological activity and reactivity towards nucleophiles. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of 5,6-Dimethyl-1H-indole-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is performed under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

The biological activity of this compound is primarily attributed to its electrophilic carbonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows for various chemical transformations leading to the formation of amides, esters, and other derivatives. The following reactions are notable:

- Nucleophilic Substitution: The carbonyl chloride reacts with amines and alcohols to form amides and esters.

- Hydrolysis: In aqueous environments, it hydrolyzes to yield 5,6-Dimethyl-1H-indole-3-carboxylic acid.

- Reduction: The compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) .

Anticancer Properties

Research has indicated that indole derivatives, including this compound, possess anticancer properties. Studies have shown that indoles can inhibit tumor growth through various mechanisms:

- Inhibition of Tumor Cell Proliferation: In vivo studies using mouse models have shown that indole derivatives can significantly reduce tumor size and proliferation rates in xenograft models .

- Mechanisms Targeting Cancer Pathways: Indoles are known to interact with key signaling pathways involved in cancer progression. For instance, they can modulate the activity of the PTEN tumor suppressor gene .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Indole Derivatives in Cancer Treatment

A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells compared to healthy cell lines .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against multiple bacterial strains. It showed promising results with a higher inhibition rate than traditional antibiotics in some cases .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Yes | Two methyl groups enhancing reactivity |

| 5-Methyl-1H-indole-3-carbonyl chloride | Low | Moderate | Single methyl group |

| Indole-3-carboxylic acid | High | No | Direct precursor for synthesis |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-Dimethyl-1H-indole-3-carbonyl chloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves refluxing substituted indole precursors (e.g., 5,6-dimethylindole-3-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Purity optimization requires rigorous drying of reactants and inert gas purging to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from dichloromethane/petroleum ether) is critical. Analytical techniques like HPLC (>98% purity thresholds) and NMR (monitoring for residual solvents or byproducts) are essential for validation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at positions 5 and 6, carbonyl chloride resonance at ~160–170 ppm in 13C NMR).

- FT-IR : Identify characteristic C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀ClNO).

- Melting Point Analysis : Compare with literature values to detect impurities .

Q. What are the key stability considerations for handling this compound in aqueous environments?

- Methodological Answer : The carbonyl chloride group is highly moisture-sensitive. Storage under inert atmospheres (argon/nitrogen) and use of anhydrous solvents (e.g., THF, DCM) are mandatory. Hydrolysis studies show rapid conversion to 5,6-dimethylindole-3-carboxylic acid in neutral/pH 7.4 buffers. For controlled reactions, stabilize intermediates by maintaining temperatures below 0°C during solvent exchanges .

Advanced Research Questions

Q. How does the reactivity of this compound differ from non-methylated indole carbonyl chlorides in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups at positions 5 and 6 increase electron density on the indole ring, potentially reducing electrophilicity at the carbonyl chloride. Comparative kinetic studies (e.g., with aniline or alcohol nucleophiles) using stopped-flow techniques can quantify reaction rates. Computational modeling (DFT) of charge distribution and LUMO maps may explain steric/electronic effects .

Q. What strategies are effective for evaluating the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

- Medicinal Chemistry : Use the compound as a building block for amide/carbamate prodrugs. Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determinations.

- Structural-Activity Relationship (SAR) : Introduce substituents (e.g., fluorinated or heterocyclic groups) at the indole nitrogen or methyl positions. Validate binding modes via X-ray crystallography or molecular docking with target proteins .

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer : Divergences often arise from differences in synthetic conditions (e.g., solvent polarity, catalyst traces) or analytical calibration. Reproduce experiments under strictly controlled parameters (e.g., anhydrous vs. ambient conditions). Cross-validate spectral data with computational tools (e.g., NMR prediction software) and collaborative inter-laboratory studies. Meta-analyses of published datasets can identify systematic biases .

Q. What computational approaches are suitable for modeling the compound’s interactions in catalytic or biological systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes/receptors.

- MD Simulations : Analyze solvation effects and conformational stability in aqueous/organic phases (GROMACS/AMBER).

- QSAR Modeling : Corporate electronic descriptors (Hammett σ values) and steric parameters (Taft indices) to predict reactivity trends .

属性

IUPAC Name |

5,6-dimethyl-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-8-9(11(12)14)5-13-10(8)4-7(6)2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIALUESMEDVWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664943 | |

| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-25-3 | |

| Record name | 5,6-Dimethyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。